molecular formula C12H16N2OS2 B5701186 N-(1-azepanylcarbonothioyl)-2-thiophenecarboxamide

N-(1-azepanylcarbonothioyl)-2-thiophenecarboxamide

Cat. No. B5701186
M. Wt: 268.4 g/mol
InChI Key: AGTWMIKNYVHBRB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(1-azepanylcarbonothioyl)-2-thiophenecarboxamide, also known as AZT, is a chemical compound that has been extensively studied for its potential therapeutic applications. AZT belongs to the class of thioamides and has been found to have several biochemical and physiological effects.

Mechanism of Action

The exact mechanism of action of N-(1-azepanylcarbonothioyl)-2-thiophenecarboxamide is not fully understood, but it is believed to act through various pathways such as the inhibition of protein synthesis, DNA damage, and the modulation of cellular signaling pathways. N-(1-azepanylcarbonothioyl)-2-thiophenecarboxamide has been found to inhibit the activity of various enzymes such as ribonucleotide reductase, which is involved in DNA synthesis, and topoisomerase II, which is involved in DNA replication and repair.
Biochemical and Physiological Effects:
N-(1-azepanylcarbonothioyl)-2-thiophenecarboxamide has been found to have several biochemical and physiological effects such as the induction of apoptosis, cell cycle arrest, and the inhibition of angiogenesis. N-(1-azepanylcarbonothioyl)-2-thiophenecarboxamide has also been found to modulate the immune system by enhancing the activity of natural killer cells and T cells. In addition, N-(1-azepanylcarbonothioyl)-2-thiophenecarboxamide has been found to have anti-inflammatory properties and can potentially be used for the treatment of inflammatory diseases such as rheumatoid arthritis.

Advantages and Limitations for Lab Experiments

The advantages of using N-(1-azepanylcarbonothioyl)-2-thiophenecarboxamide in lab experiments include its high purity, stability, and reproducibility. N-(1-azepanylcarbonothioyl)-2-thiophenecarboxamide can also be easily synthesized in large quantities, making it a cost-effective option for researchers. However, the limitations of using N-(1-azepanylcarbonothioyl)-2-thiophenecarboxamide in lab experiments include its potential toxicity and the need for further studies to fully understand its mechanism of action.

Future Directions

There are several future directions for the research on N-(1-azepanylcarbonothioyl)-2-thiophenecarboxamide. One potential direction is the development of N-(1-azepanylcarbonothioyl)-2-thiophenecarboxamide-based therapies for the treatment of cancer and infectious diseases. Another potential direction is the investigation of N-(1-azepanylcarbonothioyl)-2-thiophenecarboxamide's potential neuroprotective effects and its use in the treatment of neurodegenerative diseases. Further studies are also needed to fully understand the mechanism of action of N-(1-azepanylcarbonothioyl)-2-thiophenecarboxamide and its potential side effects.
In conclusion, N-(1-azepanylcarbonothioyl)-2-thiophenecarboxamide is a chemical compound that has been extensively studied for its potential therapeutic applications. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research on N-(1-azepanylcarbonothioyl)-2-thiophenecarboxamide can potentially lead to the development of novel therapies for various diseases.

Synthesis Methods

The synthesis of N-(1-azepanylcarbonothioyl)-2-thiophenecarboxamide can be achieved through the reaction of 2-thiophenecarboxylic acid with 1-azepanecarbonothioyl chloride in the presence of triethylamine. The reaction mixture is then heated to reflux for several hours, and the resulting product is purified through crystallization. The purity of the final product can be confirmed through various analytical techniques such as NMR spectroscopy and mass spectrometry.

Scientific Research Applications

N-(1-azepanylcarbonothioyl)-2-thiophenecarboxamide has been extensively studied for its potential therapeutic applications in various fields such as cancer, infectious diseases, and neurological disorders. In cancer research, N-(1-azepanylcarbonothioyl)-2-thiophenecarboxamide has been found to inhibit the growth of various cancer cell lines by inducing apoptosis and cell cycle arrest. In infectious disease research, N-(1-azepanylcarbonothioyl)-2-thiophenecarboxamide has been found to have antiviral and antibacterial properties. In neurological disorder research, N-(1-azepanylcarbonothioyl)-2-thiophenecarboxamide has been found to have neuroprotective effects and can potentially be used for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.

properties

IUPAC Name

N-(azepane-1-carbothioyl)thiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N2OS2/c15-11(10-6-5-9-17-10)13-12(16)14-7-3-1-2-4-8-14/h5-6,9H,1-4,7-8H2,(H,13,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AGTWMIKNYVHBRB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCN(CC1)C(=S)NC(=O)C2=CC=CS2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16N2OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.